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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core covalent inhibition

mechanism of JNJ-64264681, a potent and selective inhibitor of Bruton's Tyrosine Kinase

(BTK). This document details the molecular interactions, summarizes key quantitative data, and

provides methodologies for relevant experiments, offering valuable insights for researchers in

oncology, immunology, and drug discovery.

Core Inhibition Mechanism: Covalent Targeting of
BTK
JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine

kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling

pathway.[1] The fundamental mechanism of action involves the formation of a stable, covalent

bond with a specific amino acid residue within the ATP-binding site of the BTK enzyme.

This irreversible binding is highly specific, targeting the cysteine residue at position 481

(Cys481) of BTK. This targeted covalent modification effectively and permanently inactivates

the kinase, thereby blocking its downstream signaling functions. The crystal structure of JNJ-
64264681 in complex with BTK (PDB ID: 8E2M) confirms this binding mode, providing a

detailed view of the inhibitor-enzyme interaction at the atomic level.
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The formation of the covalent bond between JNJ-64264681 and Cys481 leads to sustained

target engagement, a desirable feature for a therapeutic agent, as it can prolong the

pharmacodynamic effect even after the circulating drug concentration has decreased.
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Diagram 1: Covalent Inhibition Mechanism of JNJ-64264681.

Impact on B-Cell Receptor (BCR) Signaling Pathway
BTK is a crucial signaling node downstream of the B-cell receptor. Upon antigen binding to the

BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.

JNJ-64264681, by irreversibly inhibiting BTK, effectively shuts down this signaling pathway.

The inhibition of BTK prevents the phosphorylation of its downstream substrate, phospholipase

C gamma 2 (PLCγ2). This, in turn, blocks the subsequent activation of signaling pathways

including NF-κB and MAPK, which are critical for the survival and proliferation of malignant B-
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cells. This disruption of the BCR signaling pathway is the basis for the therapeutic efficacy of

JNJ-64264681 in B-cell malignancies and autoimmune diseases.
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Diagram 2: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

Quantitative Data
The potency of irreversible inhibitors like JNJ-64264681 is best described by the second-order

rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of

covalent bond formation (kinact). While specific values for JNJ-64264681 are proprietary,

preclinical studies have demonstrated its potent whole blood activity and exceptional kinome

selectivity.[2][3]

Parameter Description Value

Target
Bruton's Tyrosine Kinase

(BTK)
-

Binding Site Cysteine 481 (Cys481) -

Inhibition Type Irreversible, Covalent -

Potency Metric kinact/KI Data not publicly available

Cellular Activity
Potent inhibition in cellular

assays
Data not publicly available

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the covalent

inhibition of BTK by JNJ-64264681.

Biochemical BTK Enzyme Inhibition Assay
Objective: To determine the in vitro potency of JNJ-64264681 against purified BTK enzyme.

Methodology:

Reagent Preparation:

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).
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Dilute recombinant human BTK enzyme in kinase buffer to the desired concentration.

Prepare a substrate solution containing a suitable peptide substrate and ATP at a

concentration near its Km.

Inhibitor Preparation:

Prepare a stock solution of JNJ-64264681 in 100% DMSO.

Perform serial dilutions of the stock solution in kinase buffer to obtain a range of inhibitor

concentrations.

Assay Procedure:

Add the diluted JNJ-64264681 solutions to the wells of a microplate.

Add the diluted BTK enzyme to each well and incubate for a defined pre-incubation period

to allow for covalent bond formation.

Initiate the kinase reaction by adding the substrate/ATP solution.

Allow the reaction to proceed for a specified time at a controlled temperature.

Detection:

Terminate the reaction and measure the amount of product formed using a suitable

detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as

a luminescent signal.

Data Analysis:

Calculate the percentage of inhibition for each JNJ-64264681 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation. For

covalent inhibitors, determining the kinact/KI provides a more accurate measure of

potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15577197?utm_src=pdf-body
https://www.benchchem.com/product/b15577197?utm_src=pdf-body
https://www.benchchem.com/product/b15577197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Biochemical BTK Inhibition Assay
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Diagram 3: Biochemical BTK Inhibition Assay Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15577197?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of JNJ-64264681 to BTK and identify the specific

site of modification.

Methodology:

Sample Preparation:

Incubate recombinant BTK protein with an excess of JNJ-64264681 for a sufficient time to

ensure complete covalent modification.

As a control, incubate BTK protein with vehicle (DMSO).

Protein Digestion:

Denature the protein samples.

Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

Digest the protein into smaller peptides using a protease such as trypsin.

LC-MS/MS Analysis:

Separate the resulting peptides using liquid chromatography (LC).

Analyze the peptides by tandem mass spectrometry (MS/MS).

Data Analysis:

Search the MS/MS data against the BTK protein sequence to identify the peptides.

Look for a mass shift in the peptide containing Cys481 corresponding to the molecular

weight of JNJ-64264681, confirming the covalent modification at this specific residue.
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Mass Spectrometry Workflow for Covalent Adduct Analysis
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Diagram 4: Mass Spectrometry Analysis Workflow.

Conclusion
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JNJ-64264681 is a highly selective and potent covalent inhibitor of BTK that functions by

irreversibly binding to Cys481 in the enzyme's active site. This mechanism of action leads to

the effective blockade of the B-cell receptor signaling pathway, providing a strong rationale for

its investigation in the treatment of B-cell malignancies and autoimmune diseases. The

experimental protocols outlined in this guide provide a framework for the further

characterization of JNJ-64264681 and other covalent BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by
Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine
Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Covalent Inhibition
Mechanism of JNJ-64264681]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577197#jnj-64264681-covalent-inhibition-
mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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